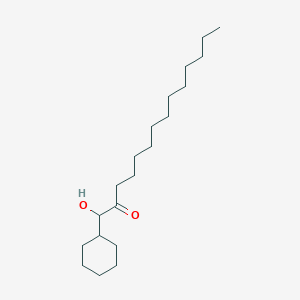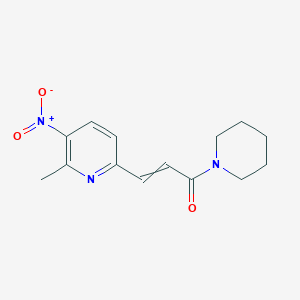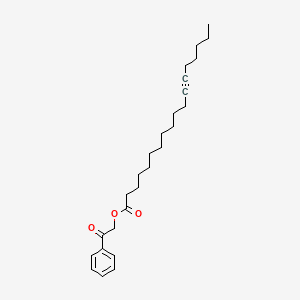
1-Cyclohexyl-1-hydroxytetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1-hydroxytetradecan-2-one is an organic compound with the molecular formula C20H38O2. It is characterized by a cyclohexyl group attached to a hydroxytetradecanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-hydroxytetradecan-2-one typically involves the reaction of cyclohexanone with a long-chain alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanone attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-1-hydroxytetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of cyclohexyl halides or amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1-hydroxytetradecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1-hydroxytetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparación Con Compuestos Similares
Cyclohexanone: A simpler analog with a similar cyclohexyl group but lacking the long alkyl chain.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexyl ring, similar to the hydroxyl group in 1-Cyclohexyl-1-hydroxytetradecan-2-one.
Tetradecanone: A long-chain ketone without the cyclohexyl group
Uniqueness: this compound is unique due to the combination of a cyclohexyl group and a long alkyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
88522-70-7 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-hydroxytetradecan-2-one |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)18-15-12-11-13-16-18/h18,20,22H,2-17H2,1H3 |
Clave InChI |
LZIRLAUZZHPKTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)C(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

